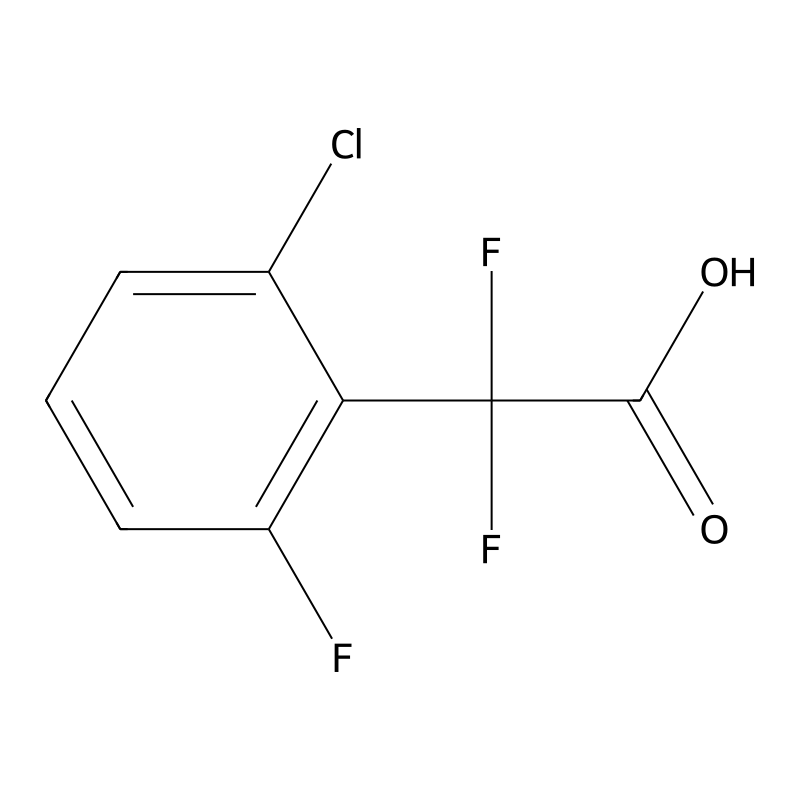2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is an organic compound classified under difluoroacetic acids. Its molecular formula is C9H6ClF3O2, and it features a chloro group and a fluoro group on the phenyl ring, along with two fluorine atoms attached to the acetic acid moiety. This unique structure contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
- Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be replaced by other functional groups under suitable conditions.
- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, leading to different products.
- Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to create new carbon-carbon bonds.
Common Reagents and Conditions- Substitution Reactions: Nucleophiles like amines or thiols are commonly used in polar solvents such as dimethyl sulfoxide or acetonitrile.
- Oxidation Reactions: Potassium permanganate or hydrogen peroxide can serve as oxidizing agents.
- Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products Formed
The products from these reactions vary based on the specific reagents and conditions employed. For instance, substitution reactions may yield derivatives with distinct functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid exhibits biological activity that makes it of interest in pharmacological research. Its structural features allow it to interact with biological systems, potentially serving as an enzyme inhibitor or influencing receptor binding. Such properties make it a candidate for further investigation in drug development and biochemical studies .
Synthetic Routes
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid typically involves:
- Introduction of Functional Groups: The process begins with the introduction of chloro and fluoro groups onto a phenyl ring.
- Incorporation of Difluoroacetic Acid Moiety: This is often achieved through the reaction of 2-chloro-6-fluorobenzene with difluoroacetic acid under specific conditions.
Common solvents include dichloromethane, and catalysts such as palladium on carbon are often utilized to facilitate the reaction .
Industrial Production Methods
In industrial contexts, large-scale synthesis may involve optimized chemical reactors to ensure high yield and purity. Subsequent purification steps may include recrystallization or chromatography to obtain the final product in a pure form.
The applications of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid span various fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: The compound is useful in studies related to enzyme inhibition or receptor binding due to its unique structural characteristics.
- Industry: It finds utility in producing specialty chemicals and materials with specific properties .
Studies on the interactions of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid with biological targets are crucial for understanding its potential therapeutic effects. Research may focus on its binding affinity to specific enzymes or receptors, which could elucidate its mechanisms of action and inform drug design strategies .
Similar Compounds
Several compounds share structural similarities with 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid:
- 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
- 2-(2-Bromo-6-fluorophenyl)-2,2-difluoroacetic acid
- 2-(2-Chloro-6-fluorophenyl)-2,2-dichloroacetic acid
Uniqueness
The uniqueness of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid lies in the specific positioning of its chloro and fluoro substituents on the phenyl ring. This arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms on the acetic acid moiety further distinguishes it from other related compounds, potentially leading to unique applications in medicinal chemistry .








